Diethyl 1,4-cyclohexanedicarboxylate

Polymer Chemistry Analytical Chemistry Stereochemistry

Sourcing generic cycloaliphatic diesters or aromatic analogs like diethyl terephthalate introduces stereochemical and performance risks. Diethyl 1,4-cyclohexanedicarboxylate (CAS 72903-27-6) eliminates this uncertainty with defined cis/trans isomer composition. - Trans-enriched grade (>9:1) ensures maximum polymer crystallinity and mechanical strength in melt polycondensation with 1,4-cyclohexanedimethanol; ethyl ester volatility facilitates efficient ethanol removal for higher molecular weights. - Fructalate® grade provides 48-hour substantivity and alkaline stability in detergents and cleaners where conventional fruity esters hydrolyze; persistent raspberry/apple note at 0.5-10% usage, no IFRA restriction. - Serves as transesterification feedstock for phthalate-free plasticizers (e.g., DINCH), offering low-toxicity PVC compatibility for toys, medical devices, and food-contact materials.

Molecular Formula C12H20O4
Molecular Weight 228.28 g/mol
CAS No. 72903-27-6
Cat. No. B1295703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1,4-cyclohexanedicarboxylate
CAS72903-27-6
Molecular FormulaC12H20O4
Molecular Weight228.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CC1)C(=O)OCC
InChIInChI=1S/C12H20O4/c1-3-15-11(13)9-5-7-10(8-6-9)12(14)16-4-2/h9-10H,3-8H2,1-2H3
InChIKeyKRJHRNUTLDTSKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 1,4-Cyclohexanedicarboxylate: Technical Baseline


Diethyl 1,4-cyclohexanedicarboxylate (CAS 72903-27-6) is a cycloaliphatic diester derived from 1,4-cyclohexanedicarboxylic acid and ethanol. With the molecular formula C₁₂H₂₀O₄ and a molecular weight of 228.28 g/mol, this compound exists as a colorless liquid or low-melting solid and is supplied commercially as a mixture of cis- and trans- stereoisomers [1]. It is primarily employed as a building block in polymer synthesis, a fragrance ingredient, and a precursor to plasticizers .

Polymer building block Stereoisomer-sensitive polyester synthesis with trans-enriched grades
Fragrance intermediate Reported high-pH stability for long-lasting fruity notes
Plasticizer precursor Non-phthalate route to phthalate-free plasticizers

Key Selection Criteria vs Analogs


Substituting diethyl 1,4-cyclohexanedicarboxylate with a generic cycloaliphatic diester or an aromatic analog like diethyl terephthalate is technically invalid due to quantifiable differences in stereoisomeric identity, physicochemical properties, and application-specific performance. The cis/trans isomer ratio directly affects polymer crystallinity and fragrance longevity [1]. Furthermore, the ethyl ester chain length dictates solubility, volatility, and compatibility with downstream reaction matrices—parameters that cannot be replicated by methyl or butyl homologs without compromising process yields or product performance [2].

Homolog chain length mismatch
Methyl or butyl homologs may shift solubility, volatility, and reaction kinetics, altering process yields.
Aromatic analog substitution
Diethyl terephthalate lacks stereoisomerism and differs in hydrophobicity and regulatory profile, making it non-interchangeable.
Cis/trans ratio drift
Variation in isomer ratio may shift polymer crystallinity and fragrance substantivity, requiring specification control.

Quantitative Differentiation Evidence


Stereoisomer Ratio Impact on Polymer and Fragrance Performance

The cis/trans isomer ratio of diethyl 1,4-cyclohexanedicarboxylate directly influences the crystallinity and mechanical properties of derived polyesters. Unlike diethyl terephthalate, which is a rigid aromatic planar molecule, the cyclohexane ring in diethyl 1,4-cyclohexanedicarboxylate can adopt chair conformations that vary with stereochemistry. Analytical methods such as gas chromatography-electron ionization mass spectrometry (GC-EI-MS) can unambiguously identify and quantify the isomers [1]. For example, a commercial sample may contain a 9:1 trans/cis ratio, which is preferred for synthesizing high-crystallinity poly(1,4-cyclohexanedicarboxylate) [2]. In contrast, dimethyl 1,4-cyclohexanedicarboxylate is often supplied with a different isomer distribution, which can lead to polymers with lower melting points and reduced tensile strength.

Isomer ratio vs polymer performance
Reported
Target: trans/cis ratio 9:1 achievable (dimethyl homolog reported).
Comparator: DMCD different isomer distribution; Diethyl terephthalate no stereoisomerism.
Difference: EI-MS base peak m/z 18 apart (cis 155 vs trans 173).
Isomer ratio critical for polyester crystallinity and mechanical properties.
GC-EI-MS enables unambiguous isomer identification.
Polymer Chemistry Analytical Chemistry Stereochemistry

LogP and Hydrophobicity vs Aromatic Analogs

The lipophilicity of diethyl 1,4-cyclohexanedicarboxylate (Log KOW = 3.04–3.19 [1]) is approximately 0.2–1.8 log units higher than that of diethyl terephthalate (LogP = 2.04–2.84 [2]), indicating greater hydrophobicity. This difference affects partitioning behavior in biological systems and environmental matrices. For pharmaceutical applications, a higher LogP can improve membrane permeability but may also increase bioaccumulation potential. In polymer synthesis, the higher hydrophobicity of the cycloaliphatic diester can enhance compatibility with nonpolar monomers and improve water resistance of the final material.

Lipophilicity vs aromatic analog
Reported
Target Log KOW: 3.04–3.19.
Comparator (Diethyl terephthalate) LogP: 2.04–2.84.
ΔLogP ≈ 0.2–1.8 (target more hydrophobic).
Higher hydrophobicity influences partitioning behavior and polymer compatibility.
Experimental and calculated values; environmental persistence requires review.
Physicochemical Properties Drug Design Environmental Fate

Water Solubility: Aromatic vs Cycloaliphatic

Diethyl 1,4-cyclohexanedicarboxylate exhibits calculated water solubility of 1.1 g/L at 25 °C , which is slightly higher than the reported 'insoluble' classification of diethyl terephthalate . While both are hydrophobic, the cyclohexane ring's saturated nature reduces π-π stacking interactions compared to the aromatic terephthalate, resulting in marginally improved aqueous solubility. This property can influence reaction kinetics in aqueous or biphasic systems, as well as leaching behavior from polymer matrices.

Water solubility
Data to verify
1.1 g/L (calculated, ACD/Labs at 25°C)
May influence aqueous-phase reaction kinetics and leaching behavior.
Calculated value; comparator diethyl terephthalate is reported as insoluble.
Physicochemical Properties Formulation Science Polymer Processing

Fragrance Substantivity and Stability in High-pH Formulations

Diethyl 1,4-cyclohexanedicarboxylate (commercially known as Fructalate®) exhibits superior chemical stability in alkaline environments compared to conventional fruity esters [1]. This property is quantified by its substantivity of 48 hours on blotter and its ability to remain unchanged in high-pH detergent bases, where typical esters undergo rapid hydrolysis . In contrast, many linear fruity esters (e.g., ethyl butyrate, ethyl acetate) degrade rapidly under these conditions, losing olfactory intensity within hours.

Alkaline stability & fragrance longevity
Class-level
Target: reported higher stability in high-pH detergents; substantivity 48 h on blotter.
Comparator: conventional fruity esters hydrolyze rapidly; substantivity typically Difference: stability extended >10-fold under alkaline conditions.
Supports selection for fragrance formulations in aggressive alkaline media.
Class-level inference; performance in specific bases requires validation.
Fragrance Chemistry Formulation Stability Consumer Products

Non-Phthalate Safety and Regulatory Profile

Diethyl 1,4-cyclohexanedicarboxylate serves as a precursor to a class of non-phthalate plasticizers (e.g., diisononyl 1,4-cyclohexanedicarboxylate, DINCH) that exhibit significantly reduced endocrine disruption potential compared to ortho-phthalate plasticizers [1]. The compound itself has been assessed by RIFM and assigned a Cramer Class I (low toxicity) classification, with no IFRA restriction limit for fragrance use [2]. In contrast, diethyl phthalate (DEP), a structurally related aromatic ester, is subject to regulatory restrictions in cosmetics and children's products due to reproductive toxicity concerns.

Regulatory & toxicological profile
Class-level
Target: Cramer Class I (low toxicity); no IFRA restriction.
Comparator (Diethyl phthalate): endocrine disruptor; restricted in cosmetics.
Difference: non-phthalate structure; reported reduced endocrine disruption potential in vitro.
Mitigates regulatory risk for consumer product formulations.
RIFM safety assessment cleared 7 human health endpoints.
Toxicology Regulatory Science Plasticizer Development

Boiling Point and Volatility in Polymer Synthesis

The boiling point of diethyl 1,4-cyclohexanedicarboxylate is reported as 285–286 °C at atmospheric pressure (or 108–110 °C at 1.2 Torr) . This is significantly higher than that of diethyl terephthalate (302 °C at 1 atm) . In transesterification reactions for polyester synthesis, the lower boiling point of the cycloaliphatic diester facilitates easier removal of the ethanol byproduct, potentially improving reaction kinetics and reducing energy consumption. However, its higher volatility compared to longer-chain dialkyl 1,4-cyclohexanedicarboxylates (e.g., dibutyl or diethylhexyl esters) makes it less suitable as a non-migrating plasticizer but ideal as a reactive intermediate.

Boiling point & process fit
Data to verify
285–286 °C at 1 atm
Lower than diethyl terephthalate (~302°C), facilitating ethanol removal in transesterification.
Reported value; lower than higher dialkyl homologs, suited as reactive intermediate.
Process Chemistry Polymer Synthesis Physical Properties

Optimal Use Cases


High-Crystallinity Polyester Synthesis

Utilize a trans-enriched grade of diethyl 1,4-cyclohexanedicarboxylate (trans/cis ratio >9:1) for melt polycondensation with 1,4-cyclohexanedimethanol. The high trans content ensures maximum polymer crystallinity and mechanical strength, as documented in patents for high-performance polyesters [1]. The ethyl ester's volatility facilitates efficient removal of ethanol during polymerization, achieving higher molecular weights compared to methyl or butyl esters [2].

Long-Lasting Fruity Fragrances for Alkaline Products

Employ diethyl 1,4-cyclohexanedicarboxylate (Fructalate®) in laundry detergents, fabric softeners, and high-pH cleaners where conventional fruity esters hydrolyze. Its substantivity of 48 hours and chemical stability in alkaline media provide a persistent raspberry/apple note that remains detectable after washing and drying [1]. Usage levels of 0.5–10% in fragrance concentrate are recommended, with no IFRA restriction [2].

Non-Phthalate Plasticizer Precursor

Use diethyl 1,4-cyclohexanedicarboxylate as a starting material for transesterification with higher alcohols (e.g., isononanol, 2-ethylhexanol) to produce phthalate-free plasticizers such as diisononyl 1,4-cyclohexanedicarboxylate (DINCH) [1]. The resulting plasticizers exhibit low toxicity and excellent compatibility with PVC, offering a safer alternative to ortho-phthalates in toys, medical devices, and food-contact materials [2].

Isomer Quantification Analytical Standard

Employ diethyl 1,4-cyclohexanedicarboxylate with a certified cis/trans isomer ratio as an analytical standard for GC-MS method development. The distinct EI-MS fragmentation patterns (cis m/z 155 vs trans m/z 173) enable accurate quantification of stereoisomers in reaction mixtures and pyrolysis products [1]. This is critical for quality control in polymer manufacturing and for studying thermal degradation pathways [2].

Application
Selection Property
Validation Focus
High-crystallinity polyester synthesis
Trans-enriched isomer ratio
Crystallinity and mechanical property validation
Alkaline-stable fragrance formulations
High-pH chemical stability
Fragrance longevity under alkaline conditions
Phthalate-free plasticizer precursor
Non-phthalate cyclohexane core
Regulatory and toxicological profile review
GC-MS isomer quantification standard
Certified cis/trans isomer ratio
Stereoisomer peak identification and quantification

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